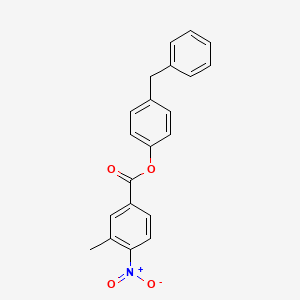
4-benzylphenyl 3-methyl-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzylphenyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 4-benzylphenol with 3-methyl-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-benzylphenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-benzylphenyl 3-methyl-4-aminobenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 4-benzylphenol and 3-methyl-4-nitrobenzoic acid.
Scientific Research Applications
4-benzylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4-benzylphenyl 3-methyl-4-nitrobenzoate depends on its specific application. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The molecular targets and pathways involved in its biological activity, if any, would require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-benzylphenyl 3-methylbenzoate: Lacks the nitro group, which may result in different reactivity and applications.
4-benzylphenyl 4-nitrobenzoate: Similar structure but without the methyl group, affecting its chemical properties.
4-benzylphenyl 3-nitrobenzoate:
Uniqueness
4-benzylphenyl 3-methyl-4-nitrobenzoate is unique due to the presence of both a methyl and a nitro group on the benzoate moiety. This combination of substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceutical research.
Properties
IUPAC Name |
(4-benzylphenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15-13-18(9-12-20(15)22(24)25)21(23)26-19-10-7-17(8-11-19)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFEJSBAGIMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)
![N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide](/img/structure/B5715508.png)

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5715516.png)
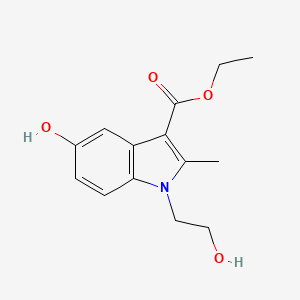
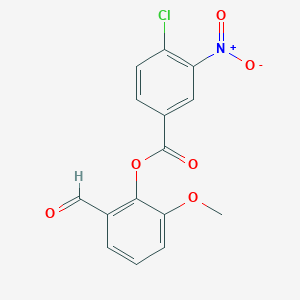
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)
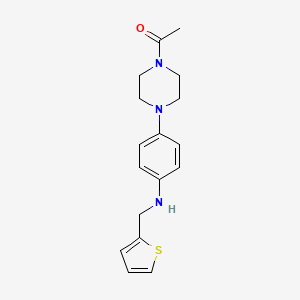
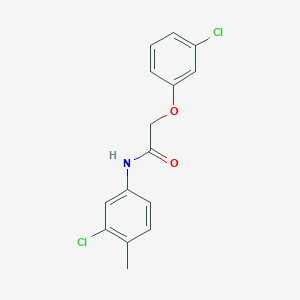
![4-[[4-Methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B5715566.png)

![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)
![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
